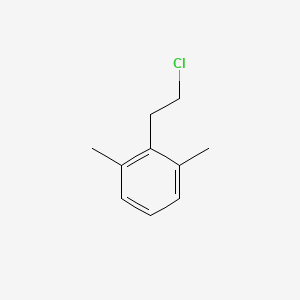

2-(2-Chloroethyl)-1,3-dimethylbenzene

Übersicht

Beschreibung

2-(2-Chloroethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where two methyl groups and one chloroethyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of the chloro group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 2-(2-hydroxyethyl)-1,3-dimethylbenzene or 2-(2-aminoethyl)-1,3-dimethylbenzene.

Oxidation: Formation of 2-(2-chloroacetyl)-1,3-dimethylbenzene.

Reduction: Formation of 2-(ethyl)-1,3-dimethylbenzene.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antileishmanial Activity

Recent studies have demonstrated the potential of compounds related to 2-(2-chloroethyl)-1,3-dimethylbenzene in treating leishmaniasis. For instance, derivatives of β-carboline containing the chloroethyl moiety exhibited significant activity against Leishmania amazonensis with IC50 values ranging from 2.6 to 58.0 µM. The mechanism of action involves inducing apoptosis and autophagy in the parasite, showcasing the compound's potential as a therapeutic agent against parasitic infections .

Quality Control in Pharmaceutical Production

A method for detecting impurities in 1-chloroethyl-2,3-xylene (closely related to this compound) has been developed using gas chromatography. This method enhances the quality control measures in pharmaceutical manufacturing by ensuring the purity of starting materials and minimizing side reactions during production. The method's efficacy is supported by reproducible results that aid in establishing safety standards for medical products .

Analytical Chemistry Applications

Detection and Analysis

The compound has been utilized in analytical chemistry for detecting related substances and impurities. A gas chromatography technique was employed for analyzing 1-chloroethyl-2,3-xylene samples, which allowed for precise separation and quantification of impurities. The methodology is not only practical but also provides significant data support for establishing quality standards in chemical production .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound serves as a precursor in the synthesis of various functional materials. Its reactivity allows it to participate in Suzuki coupling reactions with arylboronic acids, leading to the formation of complex organic structures that can be tailored for specific applications such as electronic devices or sensors .

Case Study 1: Antileishmanial Compound Development

A series of β-carboline derivatives were synthesized incorporating the chloroethyl group derived from this compound. The study assessed their efficacy against different life stages of Leishmania and established structure-activity relationships that guide future drug development efforts.

| Compound | IC50 (µM) | Activity Stage |

|---|---|---|

| 9e | 2.6 | Promastigote |

| 9h | 21.3 | Axenic Amastigote |

| Reference Drug | 26 | Promastigote |

Case Study 2: Quality Control Methodology

In a pharmaceutical manufacturing setting, the application of gas chromatography for analyzing the purity of 1-chloroethyl-2,3-xylene was documented. The results indicated a high degree of separation between main components and impurities, ensuring compliance with safety regulations.

| Parameter | Value |

|---|---|

| Sample Inlet Temp | 200 °C |

| Detector Temp | 250 °C |

| Flow Rate | 1.5 ml/min |

Wirkmechanismus

The mechanism of action of 2-(2-Chloroethyl)-1,3-dimethylbenzene involves its interaction with nucleophiles in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to modifications in their structure and function. This reactivity is the basis for its potential use in medicinal chemistry as a precursor for drugs that target specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

2-Chloroethanol: A simpler compound with a similar chloroethyl group but lacking the aromatic benzene ring.

2-(2-Chloroethyl)ethylbenzene: Similar structure but with an ethyl group instead of two methyl groups on the benzene ring.

Mustard Gas (Bis(2-chloroethyl) sulfide): Contains two chloroethyl groups attached to a sulfur atom, used historically as a chemical warfare agent.

Biologische Aktivität

2-(2-Chloroethyl)-1,3-dimethylbenzene, also known as o-chloroethyl-1,3-dimethylbenzene , is a chemical compound with potential biological activities that warrant detailed examination. This compound is characterized by its chloroethyl and dimethyl groups attached to a benzene ring, which may influence its interaction with biological systems.

Antiparasitic Properties

Recent studies have indicated that this compound may possess antipromastigote activity , which implies potential effectiveness against certain parasitic infections. Molecular simulations suggest that the compound fits well into the lmptr1 pocket, a critical active site for some parasites, indicating a lower binding free energy and suggesting a favorable interaction profile.

The proposed mechanism of action involves interference with biochemical pathways in parasites. The chloroethyl group may interact with nucleophilic sites in proteins, potentially altering their function and leading to antiparasitic effects. This interaction could disrupt essential processes within the parasite, inhibiting its growth and survival.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Compounds with halogenated groups often exhibit varying degrees of toxicity, which can affect their safety for use in therapeutic applications. Comprehensive studies are needed to evaluate the mutagenicity and carcinogenicity associated with exposure to this compound.

Case Studies

- Antipromastigote Activity : In vitro studies demonstrated that this compound exhibited significant antipromastigote activity against Leishmania species. The effective concentration required for inhibition was determined through dose-response curves.

- Toxicological Assessment : A study assessing the mutagenic potential of various halogenated compounds included this compound. Results indicated that while some halogenated compounds showed mutagenic properties, further investigation is necessary to clarify the specific risks associated with this compound .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKNJNFMDWOQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572237 | |

| Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30595-81-4 | |

| Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30595-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.